molecular formula C18H17N5O3 B3501543 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-ethyl-N-phenylacetamide

2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-ethyl-N-phenylacetamide

Cat. No.: B3501543
M. Wt: 351.4 g/mol
InChI Key: WDXHFLKTCHTXHI-UHFFFAOYSA-N
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Description

2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-ethyl-N-phenylacetamide is a complex organic compound that features a benzodioxole ring, a tetrazole ring, and an acetamide group

Preparation Methods

The synthesis of 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-ethyl-N-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an azide with a nitrile.

    Coupling Reactions: The benzodioxole and tetrazole intermediates are then coupled with an acetamide derivative under specific conditions, often involving catalysts such as palladium.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-ethyl-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole ring, using reagents like sodium hydride or lithium diisopropylamide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-ethyl-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-ethyl-N-phenylacetamide involves its interaction with microtubules, leading to the suppression of tubulin polymerization. This results in mitotic blockade and subsequent apoptosis of cancer cells. The compound may also interact with other molecular targets, such as enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c1-2-22(14-6-4-3-5-7-14)17(24)11-23-20-18(19-21-23)13-8-9-15-16(10-13)26-12-25-15/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXHFLKTCHTXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2N=C(N=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-ethyl-N-phenylacetamide
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2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-ethyl-N-phenylacetamide
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2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-ethyl-N-phenylacetamide
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2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-ethyl-N-phenylacetamide
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2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-ethyl-N-phenylacetamide
Reactant of Route 6
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2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-ethyl-N-phenylacetamide

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